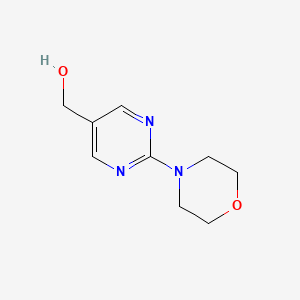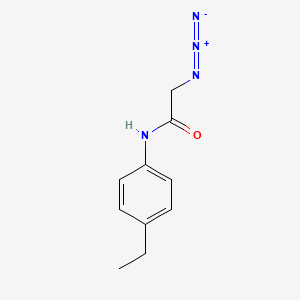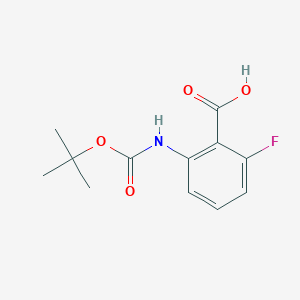
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one, also known as 3-chloro-1-phenyl-3,6-dihydropyridin-1-ylpropan-1-one, is an organic compound with a unique structure and properties. It is an important precursor for the synthesis of pharmaceuticals and other organic compounds. 3-Chloro-1-phenyl-3,6-dihydropyridin-1-ylpropan-1-one is a versatile and valuable building block for the synthesis of a wide range of organic compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- Dihydropyridine derivatives are synthesized through various chemical reactions, such as base-catalyzed Claisen-Schmidt condensation and palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing their synthetic versatility and the impact of substituents on their structure and properties (Salian et al., 2018) (Bacchi et al., 2005).
- Crystal structure analyses of related compounds highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the stability and arrangement of molecules in solid state (Doreswamy et al., 2004).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking studies, combined with quantum chemical calculations, are employed to understand the interaction of dihydropyridine derivatives with biological targets, elucidating potential therapeutic applications and molecular mechanisms of action (Sivakumar et al., 2021).
- Investigations into the antimicrobial and anticancer activities of these compounds are supported by their structural characterization and computational studies, indicating their potential in drug discovery and development (Viji et al., 2020).
Spectroscopic and Computational Analysis
- Detailed spectroscopic and computational analyses, including vibrational spectroscopy, HOMO-LUMO energy gap studies, and molecular electrostatic potential mapping, provide insights into the electronic structure, reactivity, and properties of dihydropyridine derivatives (ShanaParveen et al., 2016).
properties
IUPAC Name |
3-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-9-6-14(17)16-10-7-13(8-11-16)12-4-2-1-3-5-12/h1-5,7H,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWSWLMAIPERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



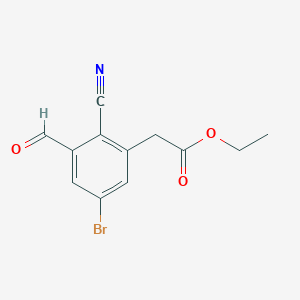
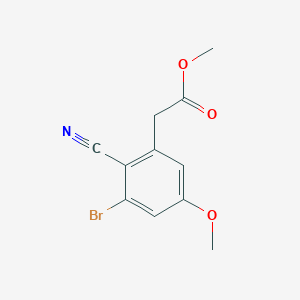
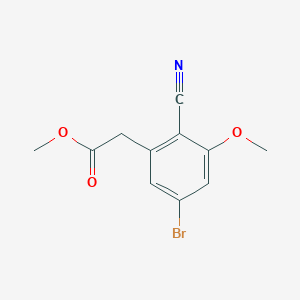
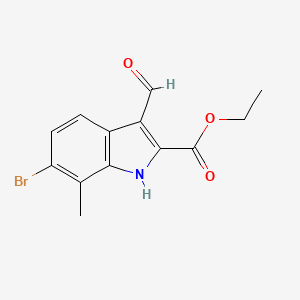
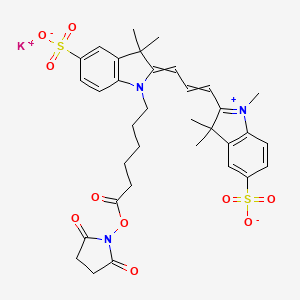
![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
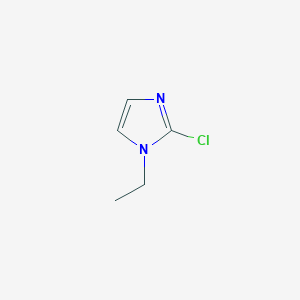
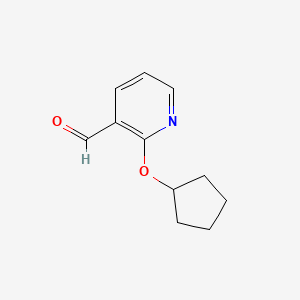
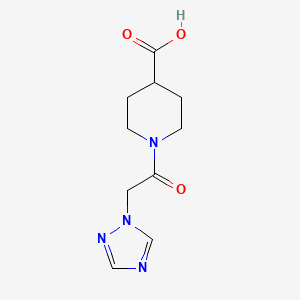
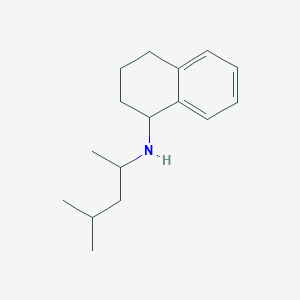
![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)
